molecular formula C16H12N6O B2662059 (2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile CAS No. 1025590-77-5

(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B2662059
CAS No.: 1025590-77-5
M. Wt: 304.313
InChI Key: HEUUUXQCLBDGRW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12N6O and its molecular weight is 304.313. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-[(4-phenoxyphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a novel organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃N₅O
  • Molecular Weight : 265.29 g/mol

The biological activity of this compound is attributed to its structural components that interact with various biological targets. The phenoxyphenyl group is known to exhibit binding affinity to certain receptors and enzymes, potentially leading to inhibition or modulation of their activity. The tetrazole ring may enhance solubility and bioavailability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. A study on related tetrazole-containing compounds demonstrated selective inhibition against Gram-positive bacteria, suggesting that this compound may possess similar effects .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential cytotoxic activity against various cancer cell lines. Preliminary studies have shown that derivatives of phenoxyphenyl compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Identified selective inhibition against Staphylococcus aureus and Escherichia coli using tetrazole derivatives .
Cytotoxicity Assay Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range for similar phenoxyphenyl compounds .
Mechanistic Study Investigated the interaction of tetrazole-containing compounds with bacterial peptidoglycan synthesis pathways .

Properties

IUPAC Name

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c17-10-12(16-19-21-22-20-16)11-18-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-9,11,18H,(H,19,20,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUUXQCLBDGRW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.